

# BTX161: A Novel CKIα Degrader Activating the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BTX161    |           |
| Cat. No.:            | B15543735 | Get Quote |

This technical guide provides an in-depth overview of the preclinical data on **BTX161**, a novel thalidomide analog that functions as a potent and effective degrader of Casein Kinase I alpha (CKIa). **BTX161**'s mechanism of action involves the activation of the DNA damage response (DDR) and the tumor suppressor protein p53, highlighting its potential as a therapeutic agent in oncology, particularly in acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pathways targeted by **BTX161**.

## **Core Mechanism of Action**

**BTX161** is a molecular glue that induces the degradation of CKIα.[1][2] This degradation is more effective than that mediated by the well-known immunomodulatory drug lenalidomide in human AML cells.[1] The ablation of CKIα by **BTX161** triggers a DNA damage response, characterized by the phosphorylation of H2AX, a key marker of DNA double-strand breaks.[2] However, it is noteworthy that this DDR activation occurs without direct evidence of DNA damage.[2]

A critical consequence of CKIα degradation by **BTX161** is the activation and stabilization of the p53 tumor suppressor protein.[1][2] Paradoxically, **BTX161** also leads to the stabilization of the p53 antagonist, Mouse double minute 2 homolog (MDM2).[1] This complex interplay suggests that the ultimate cellular outcome is dependent on the balance between p53 activation and MDM2 stabilization.



Furthermore, **BTX161** has been shown to upregulate Wnt signaling targets, including the protooncogene MYC, while not affecting the mRNA expression of MDM2.[1][2] The pro-leukemic effects of Wnt activation are an important consideration in the therapeutic application of **BTX161**.

## **Quantitative Data Summary**

The following tables summarize the quantitative data from preclinical studies on **BTX161** in the human AML cell line MV4-11.

Table 1: Effect of BTX161 on Gene Expression in MV4-11 Cells

| Gene               | Treatment | Concentration | Time    | Result                             |
|--------------------|-----------|---------------|---------|------------------------------------|
| Wnt targets (incl. | BTX161    | 25 μΜ         | 4 hours | Upregulated                        |
| MDM2               | BTX161    | 25 μΜ         | 4 hours | No effect on<br>mRNA<br>expression |

Table 2: Effect of BTX161 on Protein Expression and Cellular Processes in MV4-11 Cells

| Protein/Proces<br>s  | Treatment                                                   | Concentration | Time    | Result                       |
|----------------------|-------------------------------------------------------------|---------------|---------|------------------------------|
| p53                  | BTX161                                                      | 10 μΜ         | 6 hours | Augmented protein expression |
| MDM2                 | BTX161                                                      | 10 μΜ         | 6 hours | Augmented protein expression |
| Caspase 3 activation | BTX161 in<br>combination with<br>THZ1 and CDK9<br>inhibitor | 10 μΜ         | 6 hours | Maximal<br>activation        |



# **Signaling Pathway**

The signaling pathway initiated by **BTX161** leading to the activation of the DNA damage response is depicted below.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BTX161: A Novel CKIα Degrader Activating the DNA Damage Response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543735#btx161-s-role-in-dna-damage-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com